2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
5-tert-butyl-2-(3,7-diazabicyclo[3.3.1]nonan-3-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)13-7-17-14(19-13)10-18-8-11-4-12(9-18)6-16-5-11/h7,11-12,16H,4-6,8-10H2,1-3H3 |
InChI Key |
VLCUHENUKAIXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CN2CC3CC(C2)CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic structure through a series of cyclization reactions, followed by the introduction of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The oxazole moiety is susceptible to electrophilic and nucleophilic substitutions. Key reactions include:
Electrophilic Aromatic Substitution
The electron-rich oxazole ring undergoes electrophilic substitution at the C4 position. For example:
-
Nitration : Reaction with nitric acid in acetic anhydride yields nitro derivatives .
-
Halogenation : Chlorination or bromination occurs under mild conditions using halogenating agents (e.g., NBS or Cl₂) .
Nucleophilic Additions
The oxazole’s α-position (C2) is reactive toward nucleophiles. In the presence of Grignard reagents or organolithium compounds, nucleophilic addition followed by ring-opening can generate intermediates for further functionalization .
Diazabicyclo[3.3.1]nonane Reactivity
The bicyclic amine core participates in:
Cyclization Reactions
The tertiary amines in the diazabicyclo structure facilitate intramolecular cyclization under acidic or basic conditions. For instance, treatment with HCl generates fused bicyclic salts .
Coordination Chemistry
The nitrogen atoms act as ligands for transition metals. Complexation with Cu(I) or Pd(II) catalysts enhances reactivity in cross-coupling reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the oxazole or bicyclic amine:
Oxazole Ring Modifications
-
Hydrolysis : Acidic hydrolysis converts the oxazole to a diketone intermediate, enabling further derivatization .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a thiazolidine analog .
Bicyclic Amine Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts, enhancing solubility for biological studies .
Comparative Reaction Pathways
The compound’s reactivity is influenced by steric hindrance from the tert-butyl group and electronic effects of the bicyclic amine. For example:
| Reaction | Outcome | Key Factor |
|---|---|---|
| Electrophilic Substitution | Selective C4 substitution | Electron-donating tert-butyl group |
| Nucleophilic Addition | Limited reactivity at C2 | Steric shielding by bicyclic amine |
Stability and Degradation
Under prolonged exposure to light or moisture, the oxazole ring undergoes partial decomposition, forming carboxylic acid derivatives. Stabilization is achieved via inert atmosphere storage.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Preliminary studies indicate that compounds similar to 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole exhibit significant anticancer properties. Research suggests that these compounds can inhibit specific protein targets involved in tumor growth and metastasis, making them candidates for further pharmacological evaluation.
2. Mechanism of Action
The oxazole ring is known to participate in electrophilic aromatic substitutions or nucleophilic additions, while the diazabicyclo structure may engage in cyclization reactions or act as a ligand in coordination chemistry. Interaction studies using molecular docking simulations can provide insights into the mechanism of action and specificity towards various proteins involved in cancer pathways.
3. Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,2-oxazol-5-yl)methanone | Contains an oxazolone instead of oxazole | Exhibits different reactivity patterns |
| tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane | Features an isopropyl group | May show altered biological activity |
| 2-(4-Methylthiazol-5-yl)-5-(tert-butyl)oxazole | Thiazole instead of diazabicyclo | Different pharmacological profiles |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug development. Techniques such as:
- Molecular Docking Simulations: These provide insights into binding affinities and interaction energies with target proteins.
- Binding Affinity Assays: These assays help quantify the strength of the interaction between the compound and its biological targets.
Case Studies and Research Findings
Research has highlighted the dual potential of compounds containing oxazole rings for both antimicrobial and anticancer activities:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of oxazole exhibited cytotoxic effects against various cancer cell lines, with specific compounds showing IC50 values lower than those of established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of similar compounds against gram-positive bacteria, revealing significant activity against strains such as Bacillus cereus and Bacillus thuringiensis .
These findings underscore the versatility of this compound in addressing critical health challenges.
Mechanism of Action
The mechanism by which 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 3-isopropoxypropyl group in LA-1 and LA-3 confers low toxicity (LD₅₀ = 825 mg/kg for LA-3), while ethoxypropyl analogs are 1.3× more toxic . The tert-butyl group in the target compound may enhance steric shielding and metabolic stability, similar to bulky substituents in orexin antagonists .
- Activity Specificity : The oxazole ring in the target compound distinguishes it from analogs with isoxazole (Compound 40) or imidazole (Compound 12) moieties. Oxazole’s electron-withdrawing nature could influence binding affinity in receptor targets .
Pharmacological and Toxicological Profiles
- Toxicity : Substituent bulkiness correlates with reduced toxicity. For example, LA-3 (isopropoxypropyl) is less toxic than ethoxypropyl analogs . The tert-butyl group in the target compound may similarly lower toxicity by limiting metabolic oxidation.
- Activity : Local anesthetic activity in LA-1–LA-3 depends on N-alkoxyalkyl substituents, with isopropoxypropyl showing optimal effects . The target compound’s oxazole group could redirect activity toward central nervous system (CNS) targets, akin to orexin antagonists .
Biological Activity
2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole is a heterocyclic compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of a diazabicyclo[3.3.1]nonane moiety linked to a tert-butyl group and an oxazole ring. Its molecular formula is CHNO, and it has a CAS number of 1427022-43-2. The structural features contribute to its reactivity and biological interactions.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. These compounds may inhibit specific protein targets involved in tumor growth and metastasis, suggesting their potential as anticancer agents .
Neuropharmacological Effects
Research has shown that derivatives of the diazabicyclo structure can act as orexin receptor antagonists, which are relevant in treating disorders related to orexinergic dysfunctions such as sleep disorders, anxiety disorders, and addiction . In animal models, these compounds demonstrated antidepressant-like activity and reduced the natural activation induced by orexin A in fasted rats .
Analgesic Activity
Studies have indicated that related compounds can exhibit antihyperalgesic effects in models of neuropathic pain, suggesting potential applications in pain management .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,2-oxazol-5-yl)methanone | Contains an oxazolone instead of oxazole | Exhibits different reactivity patterns |
| tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane | Features an isopropyl group | May show altered biological activity |
| 2-(4-Methylthiazol-5-yl)-5-(tert-butyl)oxazole | Thiazole instead of diazabicyclo | Different pharmacological profiles |
The unique bicyclic structure combined with the oxazole ring in this compound may confer distinct biological properties not present in other similar compounds.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies can elucidate how it interacts with various biological targets, including receptors involved in cancer progression and neuropharmacological pathways .
Case Studies
- Antidepressant Activity : In a study by Nollet et al., chronic administration of related compounds showed significant antidepressant-like effects in mouse models .
- Orexin Receptor Antagonism : Research demonstrated that these compounds could effectively block orexin A's action, indicating potential for treating sleep disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the 3,7-diazabicyclo[3.3.1]nonane core in derivatives like 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole?
- Methodological Answer : The 3,7-diazabicyclo[3.3.1]nonane scaffold is typically synthesized via a double Mannich reaction involving ketones (e.g., 4-oxopiperidine), aldehydes (e.g., paraformaldehyde), and primary amines. For example, tert-butyl 4-oxopiperidine carboxylate reacts with benzylamine and paraformaldehyde under acidic conditions to yield bicyclic intermediates . Subsequent functionalization, such as alkylation or acylation at the 3-position, introduces substituents like the oxazole-tert-butyl moiety. Purification often employs flash chromatography, with yields ranging from 38% to 90% depending on substituent complexity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.3 ppm for 9H), oxazole protons (~8.0–8.5 ppm), and bicyclic methylene protons (doublets at 2.5–3.5 ppm with geminal coupling constants of 10–11 Hz). Carbonyl carbons in intermediates appear at ~170–215 ppm .
- LC/ESI-MS : Validates molecular weight (e.g., [M+H]+ for C₁₆H₂₅N₃O₂ would be ~292.2) and purity (>99%) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1718 cm⁻¹ for ketones, C-N stretches at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can conformational analysis resolve stereochemical ambiguities in the bicyclic scaffold during synthesis?
- Methodological Answer : The bicyclic system adopts chair-chair , chair-boat , or twin-boat conformations depending on substituents. Vicinal coupling constants (³JHH) from ¹H NMR distinguish these:
- Chair-chair: Axial-equatorial protons show ³JHH = 3–6 Hz (e.g., C2.4 and C6.8 protons in 3,7-diazabicyclo derivatives) .
- X-ray crystallography provides definitive proof, as seen in studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl derivatives, where twin-chair conformations stabilize via intramolecular hydrogen bonding . Computational methods (DFT) further validate energetically favored conformers .
Q. What strategies address low yields in Mannich reactions during scaffold synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Methanol or dichloromethane with catalytic acetic acid improves cyclization .
- Reagent ratios : A 1:4:2 molar ratio (ketone:aldehyde:amine) minimizes side reactions .
- Temperature control : Reflux conditions (e.g., 70°C for 5 hours) enhance reaction completeness .
Contradictions in reported yields (e.g., 38% vs. 90%) may arise from variations in amine nucleophilicity or steric hindrance from bulky substituents .
Q. How can molecular docking predict the bioactivity of 2-(3,7-Diazabicyclo[...]oxazole derivatives?
- Methodological Answer :
- Target selection : The scaffold’s flexibility allows docking into receptors like nicotinic acetylcholine (nAChR) or orexin receptors. For example, 3,7-diazabicyclo derivatives show affinity for α4β2 nAChR subtypes due to H-bonding with pyridone-like motifs .
- Software : Tools like AutoDock Vina or Schrödinger Suite assess binding poses. Parameters include ligand flexibility (RMSD <2.0 Å) and scoring functions (e.g., Glide XP) .
- Validation : Compare computational results with in vitro assays (e.g., radioligand displacement for receptor affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
